3H-Imidazo[4,5-c]pyridine-2-carbonitrile
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Overview
Description
3H-Imidazo[4,5-c]pyridine-2-carbonitrile is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile typically involves the condensation reaction of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating . This method is known for producing libraries of fused 2-substituted imidazopyridines in moderate to good yields . Another approach involves the use of different catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted heating and catalytic methods in laboratory settings suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted imidazopyridines .
Scientific Research Applications
3H-Imidazo[4,5-c]pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor positive allosteric modulator, it enhances the activity of the GABA A receptor, leading to increased inhibitory neurotransmission . As a proton pump inhibitor, it inhibits the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3H-Imidazo[4,5-c]pyridine-2-carbonitrile include:
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct biological activities and therapeutic potential . Its ability to interact with various molecular targets and pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H4N4 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
3H-imidazo[4,5-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,(H,10,11) |
InChI Key |
CLVVYTVVIBCWER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)C#N |
Origin of Product |
United States |
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